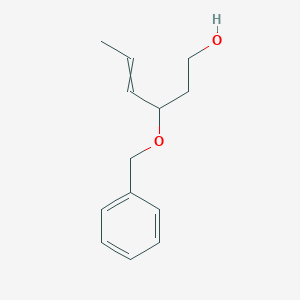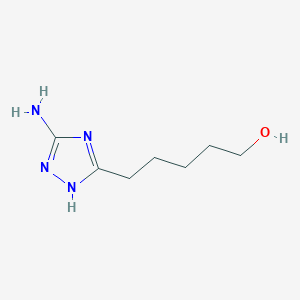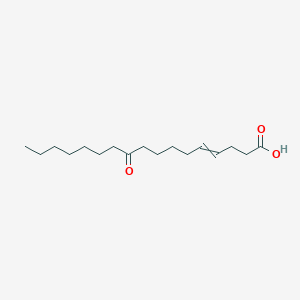
10-Oxoheptadec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Oxoheptadec-4-enoic acid is a carboxylic acid with a ketone functional group located at the 10th carbon and a double bond at the 4th carbon. This compound is known for its unique structure, which combines both unsaturated and ketone functionalities, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxoheptadec-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of heptadec-4-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires a solvent like dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the ketone group at the 10th carbon.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of heptadec-4-enoic acid. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is conducted in large-scale reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-Oxoheptadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HBr, HCl).
Major Products Formed
Oxidation: Heptadec-4-enoic acid.
Reduction: 10-Hydroxyheptadec-4-enoic acid.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
10-Oxoheptadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Oxoheptadec-4-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for interactions with cellular membranes, potentially altering membrane fluidity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadec-4-enoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
10-Hydroxyheptadec-4-enoic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical and biological properties.
10-Oxoheptadec-5-enoic acid: Similar structure but with the double bond at the 5th carbon, resulting in different reactivity and applications.
Uniqueness
10-Oxoheptadec-4-enoic acid is unique due to its combination of a ketone group and a double bond, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
110187-17-2 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
10-oxoheptadec-4-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-7-10-13-16(18)14-11-8-5-6-9-12-15-17(19)20/h6,9H,2-5,7-8,10-15H2,1H3,(H,19,20) |
Clé InChI |
DMMCCRYDXNLUHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


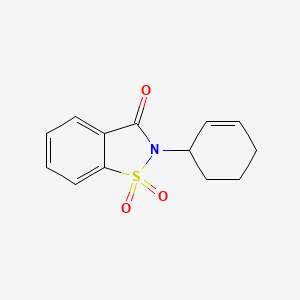


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
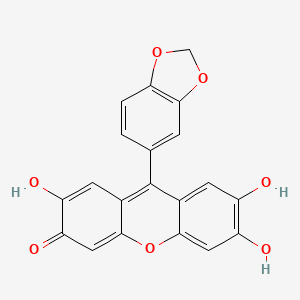
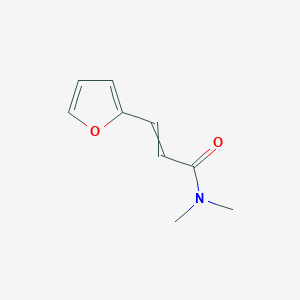
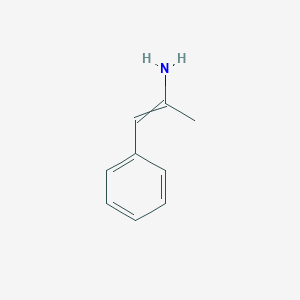

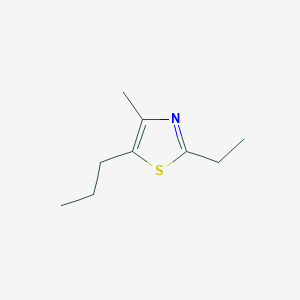
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
